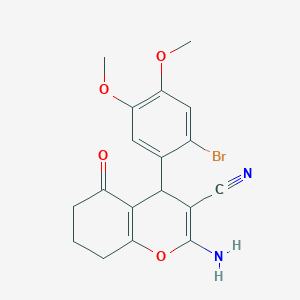![molecular formula C22H28N2O5S B4067714 N-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4067714.png)
N-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
Descripción general
Descripción
N-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is 432.17189317 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intramolecular Cyclization and Oxetane Formation
N1-cyclohexyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-phenylglycinamide and its analogues have been studied for their ability to undergo intramolecular cyclization, leading to oxetane formation. For instance, 1-(2,3-Epoxypropyl)-1-cyclohexanol and its methyl analogues, when treated with base, yield corresponding oxetanes as the main products. This reaction highlights the compound's potential in synthetic chemistry for creating cyclic structures, which are essential components in various natural products and pharmaceuticals (MuraiAkio et al., 1977).
Photophysical Properties and Fluorescence Sensors
The compound's derivatives have been explored for their photophysical properties, particularly as fluorescence sensors for metal ions in water and living cells. For example, water-soluble sulfonato-Salen-type ligands derived from different diamines, including those similar in structure to N1-cyclohexyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-phenylglycinamide, exhibit strong UV/Vis-absorption and fluorescence. Their ability to selectively quench fluorescence by Cu(2+) makes these ligands highly selective and sensitive turn-off fluorescence sensors, demonstrating the compound's utility in environmental monitoring and biological imaging (Li Zhou et al., 2012).
Asymmetric Cyclopropanation
In the context of asymmetric synthesis, derivatives of N1-cyclohexyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-phenylglycinamide have been used in the cyclopropanation of chiral vinyl sulfides. This process is highly diastereoselective and yields enantiomerically pure cyclopropane-phosphonic acids, showcasing the compound's role in the synthesis of constrained analogs of pharmacologically relevant molecules (W. Midura & M. Mikołajczyk, 2002).
Synthesis of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives
Research involving N1-cyclohexyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-phenylglycinamide has led to the synthesis of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. These compounds have been characterized and analyzed for their potential applications, including as ligands in coordination chemistry and materials science (Cemal Koray Özer et al., 2009).
Bioremediation and Environmental Cleanup
The compound's structure has been implicated in studies related to environmental cleanup, particularly in enhancing the bioremediation of persistent organic pollutants. For instance, cyclodextrin-based bioremediation technologies have shown significant promise in increasing the bioavailability and subsequent degradation of harmful environmental contaminants, demonstrating the compound's potential indirect role in environmental sustainability efforts (J. Villaverde et al., 2012).
Propiedades
IUPAC Name |
N-cyclohexyl-2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-28-20-14-13-19(15-21(20)29-2)30(26,27)24(18-11-7-4-8-12-18)16-22(25)23-17-9-5-3-6-10-17/h4,7-8,11-15,17H,3,5-6,9-10,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAYCWWGSVCPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCCC2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-ethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B4067649.png)
![Ethyl 4-[[2-(3-hydroxypropyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl]amino]benzoate](/img/structure/B4067653.png)
![1-cyclohexyl-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4067659.png)
![N-allyl-2-({N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4067663.png)

![N-benzyl-2-{[5-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4067671.png)
![1-[4-(benzyloxy)phenoxy]-3-[(4-chlorophenyl)amino]-2-propanol](/img/structure/B4067677.png)
![Ethyl 4-[[2-[[4-methyl-5-[1-[(3-methylbenzoyl)amino]ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B4067680.png)

![METHYL 2-AMINO-4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE](/img/structure/B4067697.png)

![6-AMINO-8-[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE](/img/structure/B4067716.png)


